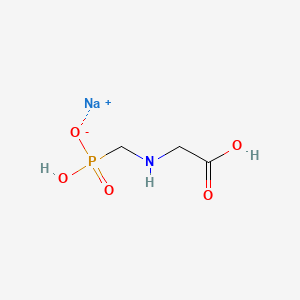

Glyphosate-sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(carboxymethylamino)methyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.Na/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWICANUUQPYHOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NNaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1071-83-6 (Parent) | |

| Record name | Glyphosate-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034494036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

191.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34494-03-6 | |

| Record name | Glyphosate-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034494036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(phosphonomethyl)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYPHOSATE-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF2PK8YDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action of Glyphosate Sodium in Plant Systems

Enzymatic Inhibition within the Shikimate Pathway

The primary mode of action of glyphosate (B1671968), the active component in glyphosate-sodium, is the disruption of the shikimate pathway. alanplewis.comoup.com This metabolic route is essential for the biosynthesis of aromatic amino acids in plants and some microorganisms. alanplewis.compublisso.de By inhibiting a key enzyme in this pathway, this compound effectively halts the production of vital compounds, leading to plant death. oup.comucanr.edu

Specificity of 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS) Interaction

This compound's herbicidal activity stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). oup.compublisso.de This enzyme catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to form 5-enolpyruvylshikimate-3-phosphate, a precursor to aromatic amino acids. google.com Glyphosate acts as a competitive inhibitor of PEP, binding to the active site of the EPSPS enzyme. ucanr.eduresearchgate.net The binding of shikimate-3-phosphate to the enzyme induces a conformational change, creating a high-affinity binding site for glyphosate. ucanr.edu This specificity is a cornerstone of its effectiveness.

Research into glyphosate resistance has further illuminated this interaction. Mutations in the EPSPS gene can lead to reduced binding affinity for glyphosate, thereby conferring resistance. For instance, a substitution of proline-106 to leucine (B10760876) (P106L) in rice EPSPS was found to decrease the enzyme's affinity for glyphosate approximately 70-fold, while only reducing its affinity for the natural substrate PEP by 4.6-fold. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant EPSPS Enzymes

| Enzyme Variant | Organism | Mutation | Ki (glyphosate) (μM) | Km (PEP) (μM) |

|---|---|---|---|---|

| Wild-Type | E. coli | - | 0.8 | 10 |

| G96A Mutant | E. coli | G96A | 4000 | 220 |

| P106L Mutant | Oryza sativa | P106L | ~560 | ~23 |

| Wild-Type | Zea mays | - | 4.0 | 12 |

| TIPS Mutant | Zea mays | T102I/P106S | 2400 | 280 |

Data sourced from various studies on EPSPS enzyme kinetics. nih.govpnas.org

Consequences for Aromatic Amino Acid Biosynthesis

The inhibition of EPSPS by this compound has profound consequences for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. alanplewis.comuzh.ch These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a multitude of secondary metabolites essential for plant growth and defense, such as lignins, flavonoids, and phytoalexins. ucanr.edu

The blockage of the shikimate pathway leads to a significant accumulation of shikimate and its derivatives upstream of the enzymatic inhibition. biorxiv.orgacs.org This buildup can represent a substantial drain on the plant's carbon resources. ucanr.edu Concurrently, the plant is starved of the essential aromatic amino acids and their downstream products, ultimately leading to a cessation of growth and eventual death. oup.com Studies have shown a significant increase in shikimate levels in both sensitive and, to a lesser extent, resistant plant biotypes following glyphosate treatment. acs.orgnih.gov

Systemic Translocation and Intra-Plant Distribution of this compound

Following application to the foliage, glyphosate is absorbed and translocated throughout the plant. researchgate.net As a systemic herbicide, its effectiveness relies on its ability to move from the point of application (source tissues, typically mature leaves) to areas of active growth and metabolism (sink tissues). alanplewis.comresearchgate.net This movement primarily occurs via the phloem, the same transport system responsible for distributing sugars from photosynthesis. alanplewis.comresearchgate.net

The translocation of glyphosate allows it to accumulate in meristematic tissues, both apical and root, as well as in storage organs like roots and tubers. alanplewis.comresearchgate.net This distribution pattern ensures that the herbicide reaches the sites where its inhibitory action on amino acid synthesis will have the most devastating impact on the plant's ability to grow and develop. researchgate.net The efficiency of uptake and translocation can vary between plant species. researchgate.net

Cellular and Subcellular Responses to this compound Exposure in Target Organisms

At the cellular level, exposure to this compound induces a cascade of responses. The primary response is the inhibition of the shikimate pathway, which occurs within the chloroplasts, the site of aromatic amino acid synthesis in plants. epdf.pub This leads to the previously mentioned accumulation of shikimate.

Beyond the direct impact on the shikimate pathway, other cellular and subcellular perturbations have been observed. There is evidence that glyphosate can affect chloroplasts and mitochondria. epdf.pub For example, in the single-celled organism Euglena gracilis, glyphosate has been shown to reduce chlorophyll (B73375) content and inhibit photosynthesis and respiration. alanplewis.com In some glyphosate-resistant weeds, resistance mechanisms involve the sequestration of glyphosate into the vacuole, away from the chloroplasts where the EPSPS enzyme is located. oup.com

Hormonal and Regulatory Perturbations Induced by this compound in Plants

The disruption of the shikimate pathway by this compound can indirectly lead to hormonal and regulatory imbalances within the plant. The aromatic amino acid tryptophan is a precursor for the synthesis of auxin, a critical plant hormone that regulates numerous aspects of growth and development, including cell division, elongation, and differentiation. google.com

Environmental Fate and Degradation Dynamics of Glyphosate Sodium

Microbial Degradation Pathways of Glyphosate-sodium and its Metabolites

Microorganisms in soil and water play a crucial role in the breakdown of this compound. alanplewis.com The degradation can proceed through several metabolic pathways, primarily the aminomethylphosphonic acid (AMPA) pathway and the sarcosine (B1681465) and glycine (B1666218) pathways. frontiersin.orgresearchgate.net The rate and extent of microbial degradation are influenced by several factors, including the availability of other phosphate (B84403) sources, soil composition, and environmental conditions such as temperature and pH. alanplewis.commdpi.com

Aminomethylphosphonic Acid (AMPA) Pathway

The most common microbial degradation pathway for glyphosate (B1671968) involves the cleavage of the carbon-nitrogen (C-N) bond, producing aminomethylphosphonic acid (AMPA) and glyoxylate. alanplewis.comfrontiersin.org This reaction is often catalyzed by the enzyme glyphosate oxidoreductase (GOX). frontiersin.orgnih.gov AMPA is a major metabolite of glyphosate and can be more persistent in the environment than the parent compound. researchgate.netmdpi.com Some microorganisms can further break down AMPA by cleaving the carbon-phosphorus (C-P) bond, which releases inorganic phosphate and methylamine. alanplewis.comnih.gov However, in many cases, AMPA accumulates as a stable end product. nih.gov The AMPA pathway is considered a primary route for glyphosate degradation in many soil environments. alanplewis.commdpi.com

Sarcosine and Glycine Pathways

An alternative microbial degradation route involves the direct cleavage of the carbon-phosphorus (C-P) bond of glyphosate by a C-P lyase enzyme. alanplewis.commdpi.com This pathway yields sarcosine and inorganic phosphate. frontiersin.orgmdpi.com Sarcosine can then be further metabolized to glycine and formaldehyde (B43269) by the enzyme sarcosine oxidase. nih.govnih.gov This pathway is considered more environmentally benign by some researchers as it avoids the formation of the more persistent AMPA. mdpi.com Some studies suggest that under certain conditions, glyphosate can be directly degraded to glycine, bypassing the formation of sarcosine. researchgate.net The sarcosine/glycine pathway is utilized by various soil microorganisms, including some species of Pseudomonas and Lysinibacillus. nih.govmdpi.com

Characterization of Glyphosate-Degrading Microbial Consortia and Enzymes

A diverse range of bacteria and some fungi have been identified with the ability to degrade glyphosate. nih.govmdpi.com These microorganisms often possess the specific enzymes required for the AMPA or sarcosine/glycine pathways.

Key enzymes involved in glyphosate degradation include:

Glyphosate oxidoreductase (GOX): Catalyzes the conversion of glyphosate to AMPA and glyoxylate. frontiersin.orgnih.gov

C-P Lyase: Cleaves the carbon-phosphorus bond in glyphosate to produce sarcosine and phosphate. frontiersin.orgnih.gov

Sarcosine Oxidase: Breaks down sarcosine into glycine and formaldehyde. nih.govnih.gov

Microbial consortia, which are communities of different microbial species, have been shown to be highly effective at degrading glyphosate. doi.orgsemanticscholar.org These consortia can exhibit a broader range of metabolic capabilities and greater adaptability to changing environmental conditions compared to single microbial strains. doi.org For example, a microbial consortium designated YS622 was found to completely degrade 100 mg/L of glyphosate within 36 hours. doi.org The effectiveness of these consortia often depends on environmental factors such as pH, with optimal degradation by YS622 observed at a pH of 8. doi.org

| Microorganism/Consortium | Degradation Pathway(s) | Key Findings |

| Pseudomonas sp. PG2982 | Sarcosine Pathway | Utilizes glyphosate as a phosphate source by cleaving the C-P bond. alanplewis.com |

| Arthrobacter sp. GLP-1 | AMPA Pathway | Metabolizes glyphosate into AMPA. alanplewis.com |

| Ochrobactrum haematophilum P6BS-III & Rhizobium sp. P44RR-XXIV | Not specified, but AMPA was not detected | Both strains metabolized nearly 50% of a 50 mg/L glyphosate solution in 9 days. frontiersin.org |

| Lysinibacillus sphaericus | Sarcosine Oxidase Pathway | Mediates glyphosate degradation with minimal AMPA production. mdpi.com |

| Microbial Consortium YS622 | AMPA Pathway | Degraded 100% of 50 mg/L glyphosate within 36 hours. doi.org |

Abiotic Transformation Processes of this compound in Aquatic and Terrestrial Environments

While microbial degradation is the primary mechanism for glyphosate dissipation, abiotic processes can also contribute to its transformation in the environment. These non-biological processes include photolytic degradation and chemical reactions like hydrolysis and oxidation.

Photolytic Degradation Kinetics

Photodegradation, or the breakdown of a chemical by light, can play a role in the transformation of glyphosate, particularly in aquatic environments. mdpi.com Studies have shown that glyphosate can be degraded under visible light irradiation in the presence of a photocatalyst. scientiaplena.org.br The efficiency of this process can be influenced by the type of photocatalyst used. For instance, in one study, the degradation rate of glyphosate after 90 minutes of irradiation was 17% with a CeO2 catalyst, compared to 6.8% with ZnO and 6.4% with TiO2 under the same conditions. scientiaplena.org.br

The pH of the solution can also significantly affect the rate of photolytic degradation. For example, the degradation efficiency of glyphosate increased from 52% to 91.05% as the pH was raised from 1.0 to 7.0. frontiersin.org However, a further increase in pH to 11.0 resulted in a decrease in degradation efficiency. frontiersin.org The presence of radical scavengers can inhibit photodegradation, indicating that reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−) are involved in the process. nih.gov

Chemical Hydrolysis and Oxidation Reactions

Glyphosate is relatively stable to chemical hydrolysis at a range of pH values (3, 6, and 9) and temperatures. alanplewis.comnih.gov The carbon-phosphate bond in the glyphosate molecule is highly resistant to chemical breakdown. alanplewis.com

However, glyphosate can be degraded through oxidation reactions, particularly in the presence of certain minerals. For instance, manganese oxides, which are common in soils, can catalyze the abiotic degradation of glyphosate. researchgate.netresearchgate.net This process involves the cleavage of the C-P bond and can lead to the formation of orthophosphate. researchgate.net Some research suggests that the abiotic degradation of glyphosate in the presence of manganese oxide primarily follows the glycine pathway, directly forming glycine without the intermediate formation of sarcosine. researchgate.net

The table below summarizes the abiotic degradation of glyphosate under different conditions.

| Process | Conditions | Key Findings |

| Photolysis | Visible light with CeO2 catalyst | 17% degradation after 90 minutes. scientiaplena.org.br |

| Photolysis | Visible light with ZnO catalyst | 6.8% degradation after 90 minutes. scientiaplena.org.br |

| Photolysis | Visible light with TiO2 catalyst | 6.4% degradation after 90 minutes. scientiaplena.org.br |

| Hydrolysis | pH 3, 6, 9 (5-35 °C) | Stable, very slow degradation. alanplewis.comnih.gov |

| Oxidation | In the presence of birnessite (a manganese oxide) | Degradation of both glyphosate and AMPA observed. researchgate.net |

Adsorption, Desorption, and Mobility of this compound in Soil Matrices

The environmental mobility of this compound is largely dictated by its strong tendency to adsorb to soil particles. Upon entering the soil, the glyphosate anion readily binds to soil components, a process that significantly limits its vertical movement and potential to leach into groundwater. epa.govorst.edu This strong adsorption is primarily attributed to the phosphonic acid moiety of the glyphosate molecule, which forms complexes with metal ions and binds to soil minerals. geoscienceworld.org

The process of adsorption is governed by several soil properties. Key factors include the amount of clay, organic matter content, pH, and the presence of iron and aluminum oxides. nih.gov Soils with higher clay content and those rich in metal oxides exhibit a greater capacity for glyphosate adsorption. metenweten.nlresearchgate.net The functional groups of the glyphosate molecule interact with the surface of adsorbent materials, a process that is most favorable under acidic conditions, making soil pH a critical factor. nih.govau.dk

Research has quantified the adsorption of glyphosate and its sodium salt using Freundlich adsorption coefficients (Kƒ), which indicate the strength of adsorption. Studies have shown that both forms are almost completely adsorbed by sediments. For this compound, Kƒ values have been reported to range from 30 to 115, varying with the soil's organic content; soils with less organic matter, such as sand, show the least adsorption. epa.gov The addition of agricultural waste like cow dung or rice husk ash can also enhance the soil's affinity for glyphosate, increasing the Kƒ value. dergipark.org.tr

Table 1: Freundlich Adsorption Coefficients (Kƒ) for Glyphosate in Various Soil Conditions This table is interactive. You can sort and filter the data.

| Adsorbent Soil Condition | Freundlich Constant (Kƒ) (mg/g) | Source |

|---|---|---|

| Sandy Soil (Control) | 3.189 | dergipark.org.tr |

| Sandy Soil + Cow Dung | 6.751 | dergipark.org.tr |

| Sandy Soil + Rice Husk Ash (RHA) | 9.768 | dergipark.org.tr |

| Burnt Sandy Soil | 387.238 | dergipark.org.tr |

| General Range (Sodium Salt) | 30 - 115 | epa.gov |

Desorption, the release of adsorbed this compound back into the soil solution, is generally weak. cabidigitallibrary.org Studies have recorded that the percentage of desorbed this compound does not typically exceed 11.5%. epa.gov The desorption process is influenced by factors such as exchangeable hydrogen ions, pH, and magnesium content. cabidigitallibrary.org

Due to this strong adsorption and weak desorption, the mobility of this compound in soil is considered low. epa.govresearchgate.net It is generally expected to remain in the upper soil layers. epa.gov However, transport to surface waters can occur through erosion, as the compound is bound to soil particles that are carried away by runoff. epa.gov Additionally, under certain conditions, such as heavy rainfall, glyphosate can be transported to deeper soil layers, potentially bypassing the main soil matrix through macropores. researchgate.netunipd.it The presence of phosphate from fertilizers can also increase the mobility and leaching risk of aged glyphosate residues, as phosphate competes for the same binding sites on soil particles. geoscienceworld.orgresearchgate.net

Persistence and Bioavailability of this compound and AMPA in Environmental Compartments

The persistence of this compound in the environment is variable, influenced by the specific conditions of the ecosystem. Its degradation is primarily a microbial process. orst.edunih.gov The typical field half-life (the time it takes for half of the compound to degrade) for glyphosate is often cited as 47 days, but reported values range widely from 2 to 197 days. orst.eduwikipedia.org

The primary and most significant degradation product of glyphosate is aminomethylphosphonic acid (AMPA). orst.edumetenweten.nl AMPA itself is subject to further degradation by microorganisms, eventually breaking down into carbon dioxide. epa.gov However, AMPA is generally more persistent in the environment than glyphosate. embrapa.brmdpi.com Studies have shown AMPA's dissipation time can be significantly longer than that of its parent compound, with one study reporting a dissipation time of nearly 300 days for AMPA compared to 36 days for glyphosate. researchgate.net Consequently, AMPA can accumulate in soil, particularly with repeated applications of glyphosate. embrapa.br In some agricultural soils, AMPA concentrations have been found to be higher than glyphosate concentrations. nih.gov

Table 2: Half-Life (DT₅₀) of Glyphosate and its Metabolite AMPA This table is interactive. You can sort and filter the data.

| Compound | Environment | Half-Life (Days) | Source |

|---|---|---|---|

| Glyphosate | Soil (Typical Field) | 47 | orst.edu |

| Glyphosate | Soil (General Range) | 2 - 197 | orst.eduwikipedia.org |

| Glyphosate | Soil (Specific Study 1) | 9 | researchgate.net |

| Glyphosate | Soil (Specific Study 2) | 36 | researchgate.net |

| Glyphosate | Soil (Grapevine Field) | 39 (average) | scielo.org.mx |

| Glyphosate | Water-Sediment System | 14 - 518 | mdpi.com |

| Glyphosate | Sphagnum Bog (pH 4.23) | ~49 (7 weeks) | epa.gov |

| Glyphosate | Pond Water (pH 7.3) | ~63-70 (9-10 weeks) | epa.gov |

| AMPA | Soil (Specific Study 1) | 32 | researchgate.net |

| AMPA | Soil (Specific Study 2) | ~300 | researchgate.net |

Bioavailability, which affects both persistence and potential uptake by non-target organisms, is controlled by the same adsorption/desorption processes that govern mobility. nih.gov Strongly adsorbed glyphosate is less bioavailable for microbial degradation, which can lead to increased persistence. nih.govembrapa.br Research indicates that the desorption of glyphosate from soil particles has a stronger positive correlation with its mineralization (a measure of biodegradation) than its simple dissolution in water. cabidigitallibrary.org The presence of phosphate can increase the bioavailability of aged glyphosate and AMPA residues by displacing them from soil binding sites, making them more susceptible to leaching. researchgate.net While uptake of glyphosate or AMPA from soil by plants is generally limited, residues have been found to persist in the tissues of perennial plants for over a year. epa.govarcabc.ca

Factors Influencing this compound Degradation Rates in Diverse Ecosystems

The rate at which this compound degrades is not constant but is influenced by a combination of biological, chemical, and physical factors. The primary route of degradation is through microbial action in the soil. mdpi.com

Biological Factors: The presence and activity of soil microorganisms are the most significant drivers of glyphosate degradation. mdpi.com The main metabolic pathway involves the enzyme glyphosate oxidoreductase, which breaks down glyphosate into AMPA and glyoxylate. nih.gov Therefore, any factor that affects the health and composition of the soil microbial community can alter the degradation rate. For instance, some studies have shown that conservation agriculture practices like no-till can lead to faster mineralization of glyphosate compared to conventional tillage. unipd.it

Chemical Factors: Soil chemistry plays a crucial role.

pH: The adsorption of glyphosate is pH-dependent, which in turn affects its bioavailability for degradation. nih.gov

Nutrient Availability: The presence of other ions, particularly phosphate, can significantly impact glyphosate's fate. Phosphate competes with glyphosate for adsorption sites on soil minerals like goethite and clay silicates. geoscienceworld.org High phosphate levels from fertilization can displace glyphosate, potentially making it more available for degradation or leaching. researchgate.net

Salinity: In aquatic systems, salinity has been shown to influence degradation rates. One study found that glyphosate degradation was significantly impeded in sterilized water, highlighting the microbial role. In non-sterilized conditions, degradation was more favorable in brackish water compared to freshwater or seawater, suggesting that the microbial communities in brackish environments are more efficient at breaking down the compound. mdpi.com

Table 3: Effect of Salinity and Sterilization on Glyphosate Degradation Rate (% GRR) after 112 Days This table is interactive. You can sort and filter the data.

| Water Type | Condition | Degradation Rate (% GRR) | Source |

|---|---|---|---|

| Freshwater | Non-Sterile | 76.50 | mdpi.com |

| Freshwater | Sterile | 19.10 | mdpi.com |

| Brackish Water | Non-Sterile | 53.77 (at 1000 µg/mL) | mdpi.com |

| Seawater | Non-Sterile | 49.34 (at 1000 µg/mL) | mdpi.com |

Physical Factors: Climatic and soil conditions such as temperature, moisture, and light exposure also play a part.

Temperature and Moisture: Optimal temperature and moisture levels promote microbial activity, thereby accelerating degradation. cabidigitallibrary.org

Light: While microbial breakdown is the primary pathway, some environmental studies have noted that N-nitrosoglyphosate, a potential impurity, is readily degraded in soil when exposed to light. epa.gov However, glyphosate itself is relatively stable to photochemical degradation. orst.edu

In diverse ecosystems, these factors interact to determine the ultimate persistence of this compound. For example, degradation is slower in aquatic sediments than in the overlying water. metenweten.nl In cold climates, frozen soil conditions can significantly prolong the persistence of metabolites like AMPA for up to two years after application. wikipedia.org

Ecological Impacts of Glyphosate Sodium on Non Target Biota and Ecosystems

Effects of Glyphosate-sodium on Soil Microbial Ecology

The introduction of glyphosate-based herbicides into agroecosystems raises concerns about their impact on non-target soil microorganisms, which are fundamental to soil health and fertility. core.ac.ukpan-europe.info Glyphosate (B1671968), the active ingredient, and its primary metabolite, aminomethylphosphonic acid (AMPA), can persist in the soil, potentially disrupting microbial communities and the essential biogeochemical cycles they mediate. beyondpesticides.orgbeyondpesticides.org The herbicide functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, a metabolic route present in plants, bacteria, fungi, and other microorganisms. pan-europe.infonih.govunlp.edu.ar This mechanism can lead to direct toxic effects on susceptible microbes and indirect effects through alterations in the soil environment. researchgate.net

Alterations in Soil Microbial Biomass and Respiration

The impact of glyphosate on soil microbial biomass and respiration is complex, with studies reporting a range of effects from stimulation to inhibition, often dependent on the concentration applied, soil characteristics, and the duration of exposure. grainsa.co.za

The response of soil microbial biomass—the total mass of microorganisms in the soil—is similarly variable. Some studies have observed a transient increase in microbial biomass following glyphosate application. grainsa.co.za For example, field application rates were found to increase microbial biomass carbon by 17% and microbial biomass nitrogen by 76% in nine different soils 14 days after treatment. core.ac.uk Conversely, other research has reported negative impacts or no significant effects. grainsa.co.za A meta-analysis concluded that while there was no significant effect on soil microbial biomass at typical field application rates (<10 mg/kg), concentrations between 10 mg/kg and 100 mg/kg were associated with a significant decrease. grainsa.co.za The effects can also be influenced by soil properties and time, with short-term exposure and high concentrations more likely to increase biomass, while long-term exposure may cause a decrease. grainsa.co.za

Table 1: Summary of Glyphosate Effects on Soil Microbial Biomass and Respiration

| Parameter | Observed Effect | Conditions/Concentration | Source |

|---|---|---|---|

| Microbial Respiration | Stimulated | Short-term (<60 days) | researchgate.net |

| Microbial Respiration | Stimulated | Concentrations >200 mg/kg | grainsa.co.za |

| Microbial Respiration | Inhibited | Concentrations from 10 mg/kg to 200 mg/kg | grainsa.co.za |

| Microbial Respiration | No significant effect | Concentrations <10 mg/kg | grainsa.co.za |

| Microbial Biomass | Increased (17% C, 76% N) | Field application rates, 14 days post-treatment | core.ac.uk |

| Microbial Biomass | Decreased | Concentrations from 10 mg/kg to 100 mg/kg | grainsa.co.za |

| Microbial Biomass | No significant effect | Concentrations <10 mg/kg | grainsa.co.za |

| Microbial Biomass | Transient increase | General observation in some studies | grainsa.co.zaembrapa.br |

Shifts in Soil Microbial Community Structure and Diversity

These contrasting findings highlight that the impact of glyphosate on microbial community structure is context-dependent, influenced by factors such as soil type, the specific formulation of the herbicide, application rates, and the existing microbial community composition. researchgate.netmdpi.com

Impact on Soil Enzyme Activities and Biogeochemical Cycling

Soil enzymes are crucial for the decomposition of organic matter and the cycling of essential nutrients like carbon (C), nitrogen (N), phosphorus (P), and sulfur (S). researchgate.net By affecting the microorganisms that produce these enzymes, or by acting on the enzymes directly, glyphosate can alter biogeochemical cycles. wur.nl

The effects on enzymes involved in carbon cycling, such as β-glucosidase and cellobiohydrolase, have also been inconsistent. One field study found that a combination of 2,4-D and glyphosate led to a temporary increase in β-glucosidase, cellobiohydrolase, and phosphatase activities, but the effects were not sustained and were less significant than the influence of soil organic matter content. mdpi.com Other research has reported that glyphosate application can enhance hydrolytic activities, as indicated by increased fluorescein (B123965) diacetate (FDA) hydrolysis, while some studies found no such effect. mdpi.com These discrepancies suggest that the impact on enzyme activities is highly dependent on soil type, herbicide formulation, and other environmental factors. researchgate.net

Interactions with Plant Symbionts and Pathogens in Soil Systems

Glyphosate can indirectly affect plant health by disrupting the delicate balance between plants, their beneficial microbial symbionts, and soilborne pathogens. frontiersin.org Arbuscular mycorrhizal fungi (AM) are essential symbionts that enhance nutrient uptake for most plants. mdpi.com As fungi possess the shikimate pathway, they are potentially susceptible to glyphosate. unlp.edu.armdpi.com Research indicates that glyphosate can reduce the viability of AM fungi propagules and inhibit the growth of their hyphal structures, potentially compromising the symbiotic relationship. unlp.edu.armdpi.com

Simultaneously, glyphosate application has been linked to an increased prevalence and severity of plant diseases. nih.gov There are several proposed mechanisms for this phenomenon. Firstly, glyphosate can weaken a plant's natural defense mechanisms by inhibiting the production of defense-related compounds derived from the shikimate pathway. frontiersin.org This makes the plant more susceptible to infection by soilborne pathogens like Fusarium, Rhizoctonia, and Phytophthora. frontiersin.orgnih.gov Secondly, the herbicide can alter the microbial community in the rhizosphere, reducing the populations of beneficial microorganisms that naturally suppress pathogens. frontiersin.org This disruption can create an ecological niche for pathogens to thrive. nih.gov For example, long-term glyphosate use has been associated with an enrichment of Fusarium species in the soil. nih.gov

Ecotoxicological Studies of this compound in Aquatic Environments

Glyphosate-based herbicides can enter aquatic ecosystems through spray drift, surface runoff, or leaching, where they can pose a risk to non-target aquatic organisms. researchgate.netresearchgate.net Both glyphosate and its metabolite AMPA are water-soluble and can persist in aquatic environments, leading to concerns about their ecotoxicological effects. pan-europe.infoalanplewis.com While often considered to have low toxicity to animals because they lack the shikimate pathway, studies have shown that glyphosate formulations can cause a range of deleterious effects in aquatic species. researchgate.netalanplewis.com

Responses of Aquatic Invertebrate Populations

Aquatic invertebrates are a critical component of freshwater and marine ecosystems, and numerous studies have documented their sensitivity to glyphosate-based herbicides. The effects observed range from impacts on development and reproduction to biochemical and behavioral changes. mdpi.com

For crustaceans like Daphnia magna, a standard model organism in ecotoxicology, glyphosate has been shown to reduce reproductive capacity. epa.gov The toxicity can vary significantly between the active ingredient alone and its commercial formulations. alanplewis.com For the copepod Notodiaptomus carteri, exposure to a glyphosate-based herbicide increased the development time from nauplii to adult and, at higher concentrations, prevented copepods from reaching the adult stage entirely.

In marine invertebrates, the effects are also varied. While some studies on sea urchin larvae (Paracentrotus lividus) found no significant toxicity at the concentrations tested, others on oyster embryos (Crassostrea gigas) showed that glyphosate could be embryotoxic, increasing the percentage of abnormal larvae. mdpi.com For the estuarine polychaete Laeonereis acuta, a commercial glyphosate formulation was found to decrease the activity of the enzyme acetylcholinesterase (AChE). mdpi.com The combination of glyphosate and AMPA has been shown to disrupt detoxification mechanisms in the Mediterranean mussel even at low concentrations. pan-europe.info These findings indicate that while glyphosate may be lethal only at high concentrations, sublethal and chronic exposure can significantly affect the biological functions of aquatic invertebrates. mdpi.com

Table 2: Ecotoxicological Effects of Glyphosate on Aquatic Invertebrates

| Species | Organism Type | Observed Effect | Source |

|---|---|---|---|

| Daphnia magna | Crustacean (Waterflea) | Reduced reproductive capacity | epa.gov |

| Notodiaptomus carteri | Crustacean (Copepod) | Increased development time; inhibition of reaching adult stage; increased antioxidant enzyme activity | |

| Crassostrea gigas | Mollusk (Oyster) | Embryotoxic effects (increased abnormal larvae) | mdpi.com |

| Paracentrotus lividus | Echinoderm (Sea Urchin) | No significant effect on larval development at concentrations tested | mdpi.com |

| Laeonereis acuta | Annelid (Polychaete) | Significant decrease in acetylcholinesterase (AChE) activity | mdpi.com |

| Mediterranean mussel | Mollusk | Disruption of cytoprotective and detoxification mechanisms (combined effect with AMPA) | pan-europe.info |

| Various | Crayfish, Amphipods, Mussels | Depletion of energetic reserves | |

| Various | Crayfish, Crabs | Generation of oxidative stress |

Impacts on Freshwater and Marine Vertebrate Species

This compound, a key component in many herbicide formulations, has been the subject of numerous studies regarding its impact on aquatic vertebrates. Research indicates that the effects on these species can be complex, often influenced by the specific formulation of the herbicide rather than the active ingredient alone.

Commercial formulations of glyphosate have been shown to be moderately to highly toxic to a range of North American amphibian tadpoles, including species like the Leopard Frog (Rana pipiens), Green Frog (R. clamitans), and Wood Frog (R. sylvatica). pitt.edu Studies have determined that for many amphibians, the lethal concentration (LC50), which is the concentration required to kill half the members of a tested population, falls between 1 and 10 mg a.e./L (acid equivalent). For some more sensitive species, the LC50 is even lower, between 0.1 and 1 mg a.e./L. For instance, at concentrations of 3.7 mg AI/L, a level that could be reached in a shallow body of water after direct overspray, mortality rates of 90% to 100% were observed across six tadpole species. pitt.edu

Sublethal effects are also a significant concern. Exposure to glyphosate-based herbicides has been linked to various developmental and physiological impacts on amphibians. These include delayed or accelerated development, a reduction in size at metamorphosis, and physical malformations. nih.govfrontiersin.org For example, tail deformations of 50–90% were observed in the tropical frog Scinax nasicus when its tadpoles were exposed to certain glyphosate formulations. nih.gov Much of the toxicity observed in amphibians is attributed to surfactants, such as polyethoxylated tallow (B1178427) amine (POEA), which are added to herbicide formulations to improve their effectiveness. pitt.edufrontiersin.org

Regarding fish, the United States Environmental Protection Agency (EPA) classifies the active ingredient glyphosate as practically non-toxic. epa.gov However, some end-use formulations must be labeled as "Toxic to fish" due to the presence of other toxic ingredients. epa.govorst.edu While direct mortality from glyphosate itself may be low under typical environmental concentrations, the indirect effects and the toxicity of full formulations remain a point of study.

| Species | Observed Effect | Reference |

|---|---|---|

| North American Frog Species (General) | LC50 values between 1 and 10 mg a.e./L | |

| Wood Frog (Rana sylvatica) | LC50 values of 1 mg a.e./L or less | |

| Gray Treefrog (Hyla versicolor) | LC50 values of 1 mg a.e./L or less | |

| Six North American Species | 90-100% mortality at 3.7 mg AI/L | pitt.edu |

| Common Toad (Bufo bufo) | Subject to non-target effects altered by temperature | nih.gov |

| Scinax nasicus | Substantial tail deformations (50-90%) | nih.gov |

Effects on Non-Target Aquatic Flora and Algal Communities

This compound can significantly impact non-target aquatic plants and algal communities, which form the base of most aquatic food webs. service.gov.uk Its mode of action targets an enzyme pathway found in plants and many microorganisms, leading to direct effects on their growth and survival. frontiersin.org

Studies have shown that glyphosate can inhibit the growth of aquatic macrophytes like the common duckweed (Lemna minor). nih.govresearchgate.net Exposure can lead to reduced growth and yield, inhibition of chlorophyll (B73375) synthesis, and ultimately, chlorosis and necrosis of the fronds. researchgate.net

The effects on algal communities are more complex. Glyphosate has been found to be an inhibitor of photosynthetic activity in some algae. beyondpesticides.org Research has demonstrated that exposure can lead to decreased cell density and impairment of electron transport in marine diatoms. mdpi.com However, responses can vary significantly between different algal groups. Some studies indicate that glyphosate exposure can alter the structure of freshwater ecosystems, shifting the community composition away from glyphosate-sensitive diatoms and green algae towards more tolerant cyanobacteria (blue-green algae). mdpi.compan-europe.info This shift can be exacerbated because some cyanobacteria may be able to use glyphosate as a source of phosphorus, a key nutrient, potentially promoting harmful algal blooms. mn.govthaiscience.info Conversely, some research has noted a stimulatory effect on general algal growth at very low concentrations of glyphosate. researchgate.netmdpi.com

Non-Target Plant Responses to this compound Exposure

Root Uptake and Translocation in Adjacent Vegetation

While glyphosate is primarily applied to the foliage of target weeds, it can enter the soil and become available for uptake by the roots of non-target plants. nih.gov Studies have confirmed that glyphosate present in the soil can be absorbed by plant roots and subsequently translocated throughout the plant. frontiersin.orgnih.gov

Research using hydroponic systems with tea plants (Camellia sinensis) demonstrated that glyphosate was absorbed by the roots, metabolized, and then transported through the xylem and phloem to the stems and leaves. nih.govresearchgate.net The highest concentrations of the compound were found within the roots themselves. nih.govresearchgate.net Similar uptake has been identified in other non-target plants where glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), are found in plant tissues despite the herbicide not being directly applied to them. nih.govresearchgate.net

Indirect Effects on Plant Community Composition and Succession

The most significant indirect effect of this compound on plant communities is the alteration of their composition and successional pathways. mdpi.com By effectively removing susceptible plants, the herbicide creates openings that can be colonized by glyphosate-tolerant species or those that emerge after the herbicide has degraded. This leads to a reduction in floristic diversity, which has cascading effects on the ecosystem. mdpi.comnih.gov

Glyphosate can also exert indirect effects through its impact on soil microbial communities. beyondpesticides.org It can alter the composition of rhizosphere microbiomes, which are critical for plant health. frontiersin.orgresearchgate.net For instance, glyphosate can negatively affect plant growth-promoting bacteria and enhance pathogenic fungi, potentially making plants more susceptible to diseases caused by organisms like Fusarium and Rhizoctonia. frontiersin.orgdntb.gov.ua By disrupting the symbiotic relationships between plants and microbes responsible for nutrient cycling, glyphosate can alter the competitive balance among plant species, thereby influencing community structure and succession over the long term. beyondpesticides.org

Ecological Impacts on Terrestrial Non-Target Invertebrates (e.g., Arthropods)

The ecological impacts of this compound on terrestrial invertebrates are varied, with effects being either direct, from exposure to the chemical, or indirect, from the alteration of their habitat and food sources. mdpi.com

For soil-dwelling invertebrates like earthworms, research has yielded mixed results. Some studies report that glyphosate exposure can reduce the reproductive rate and casting activity of certain earthworm species. beyondpesticides.orgalanplewis.com Other research has documented a decrease in body mass. alanplewis.comhh-ra.org However, the effects can be complex, with some findings suggesting that the formulations of glyphosate-based herbicides, which may contain nitrates and phosphates, could offset some of the direct toxicity of pure glyphosate by stimulating microbial growth. hh-ra.orgfrontiersin.org Other studies have noted minimal toxic effects on earthworms at certain exposure levels. mdpi.com

Pollinating insects, particularly bees, have been a major focus of research. Studies have shown that glyphosate can have significant sublethal effects. It can disrupt the gut microbiome of bees, making them more vulnerable to pathogens. pan-europe.inforevista-agroproductividad.org Furthermore, exposure has been linked to impaired navigation, foraging abilities, and learning, which can weaken the colony. pan-europe.infomdpi.com Developmental delays in bee larvae have also been observed. pan-europe.info Some research indicates that the "inert" co-formulants in some herbicide products are a primary driver of bee mortality, rather than the glyphosate itself. beyondpesticides.org

For other terrestrial arthropods, many of the impacts are indirect, resulting from the loss of host plants, shelter, and food resources that occur after herbicide application. mdpi.comscielo.br However, direct effects have also been recorded. Studies in soybean crops found that glyphosate application reduced the richness of predator arthropods as well as chewing and sucking phytophagous insects. scielo.br In another study, glyphosate application in a tomato system was found to reduce the diversity and abundance of several groups of soil arthropods. researchgate.net

| Invertebrate Group | Reported Effects | Reference |

|---|---|---|

| Earthworms | Reduced reproduction, casting activity, and body mass. Effects can be formulation-dependent. | beyondpesticides.orgalanplewis.comhh-ra.org |

| Bees | Disrupted gut microbiome, impaired navigation and learning, delayed larval development, reduced reproductive success. | pan-europe.inforevista-agroproductividad.orgmdpi.com |

| Spiders, Mites, Crickets, Ground Beetles | Reduced abundance in no-tillage corn fields treated with glyphosate. | nih.gov |

| Predator and Phytophagous Arthropods | Reduced richness and density in glyphosate-treated soybean crops. | scielo.br |

| General Soil Arthropods | Reduced diversity and abundance of certain groups. | researchgate.net |

Mechanisms of Herbicide Resistance to Glyphosate in Plant Populations

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs due to genetic modifications that either alter the herbicide's target enzyme, reducing its binding affinity, or increase the amount of the target enzyme within the plant. mdpi.comsyngenta.ca

The primary target site for glyphosate (B1671968) is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in the shikimate pathway. pnas.orgmdpi.com The most common target-site resistance mechanism involves point mutations in the EPSPS gene, leading to a single amino acid substitution. These substitutions alter the three-dimensional structure of the EPSPS enzyme, which reduces its affinity for glyphosate, thereby allowing the enzyme to function even in the presence of the herbicide. syngenta.canih.gov

A frequently documented substitution occurs at the proline residue at position 106 (Pro106). nih.gov The change from proline to serine (Pro106Ser) is a well-studied mutation found in numerous resistant weed species, including Eleusine indica (goosegrass), Conyza canadensis, and Plantago lanceolata. mdpi.comacs.org This specific substitution has been shown to be solely responsible for glyphosate resistance in some populations. For instance, in a Tennessee population of Eleusine indica, plants homozygous for the serine substitution (SS106) exhibited a 3.4-fold increase in resistance compared to the susceptible (PP106) genotype.

Other substitutions at the Pro106 position, such as to threonine (Pro106Thr), alanine (B10760859) (Pro106Ala), or leucine (B10760876) (Pro106Leu), have also been identified in resistant weed populations. mdpi.comfrontiersin.org While single mutations at position 106 typically confer a moderate level of resistance (often 2- to 10-fold), they can compromise the enzyme's catalytic efficiency. mdpi.comfrontiersin.org

More complex resistance patterns have emerged with the identification of double mutations in the EPSPS gene. A notable example is the combination of a mutation at threonine 102 to isoleucine (Thr102Ile) with the Pro106Ser substitution, known as the TIPS mutation. nih.govfrontiersin.org This double mutation, first identified in Eleusine indica, can confer a very high level of glyphosate resistance (over 180-fold) while also maintaining a high affinity for the enzyme's natural substrate, phosphoenolpyruvate (B93156) (PEP). nih.govfrontiersin.orglapda.org.br

| Plant Species | Amino Acid Substitution | Level of Resistance (Fold Increase) | Reference(s) |

| Eleusine indica | Pro106Ser | ~2-8 | nih.govlapda.org.br |

| Eleusine indica | TIPS (Thr102Ile + Pro106Ser) | 113-182 | nih.govlapda.org.br |

| Conyza canadensis | Pro106Ser | ~2.8 (in combination with reduced translocation) | acs.org |

| Plantago lanceolata | Pro106Ser | 43 (in combination with reduced translocation) | mdpi.com |

| Bidens pilosa | Pro106Ser | 2.8-20.4 (in combination with reduced translocation) | frontiersin.org |

| Arctotheca calendula | Pro106Ser | >10 (in combination with increased gene expression) | nih.gov |

Another significant target-site mechanism is the amplification of the EPSPS gene. researchgate.netpnas.org In this strategy, resistant plants possess multiple copies of the EPSPS gene, leading to the massive overexpression of the EPSPS enzyme. syngenta.canih.gov The sheer quantity of the enzyme overwhelms the glyphosate applied at standard field rates, ensuring that enough functional enzyme remains unbound to sustain the plant's metabolic needs. syngenta.capnas.org

This mechanism was first documented in a highly resistant population of Amaranthus palmeri from Georgia, where resistant individuals were found to have from 5- to over 160-fold more copies of the EPSPS gene compared to susceptible plants. pnas.orgnih.gov Subsequent research confirmed a direct correlation between the EPSPS gene copy number, the level of EPSPS protein expression, and the magnitude of glyphosate resistance. pnas.orgnih.gov Gene amplification has since been identified as a resistance mechanism in numerous other weed species, including Lolium perenne ssp. multiflorum, Kochia scoparia, and Bromus diandrus. mdpi.comuwa.edu.au In Bromus diandrus, resistant plants had, on average, 20 times the number of EPSPS copies as susceptible plants, resulting in a nearly five-fold increase in resistance. uwa.edu.au Studies in Amaranthus palmeri from Connecticut also found that resistant biotypes had 33 to 111 relative copies of the EPSPS gene. bioone.org

Interestingly, gene amplification can evolve in conjunction with target-site mutations. For example, a population of Eleusine indica was found to possess both the Pro106Leu mutation and amplification of the mutated EPSPS gene, demonstrating the complex evolutionary pathways leading to enhanced resistance. mdpi.com

| Plant Species | EPSPS Gene Copy Number (Fold Increase vs. Susceptible) | Level of Resistance (Fold Increase) | Reference(s) |

| Amaranthus palmeri | 5 to >160 | High-level | pnas.orgnih.gov |

| Amaranthus palmeri (Connecticut biotype) | 33 to 111 | 54 to 69 | bioone.org |

| Lolium perenne ssp. multiflorum | 2 to >100 | Correlated with copy number | mdpi.com |

| Bromus diandrus | ~20 | ~5 | uwa.edu.au |

| Kochia scoparia | 2 to >100 | Correlated with copy number | mdpi.com |

Single Amino Acid Substitutions in EPSPS (e.g., Pro106Ser)

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a suite of mechanisms that reduce the amount of active herbicide reaching the EPSPS enzyme. nih.govnih.gov These mechanisms are not related to the target site itself and can include reduced uptake, altered movement within the plant, sequestration away from the target site, and metabolic degradation of the herbicide. nih.govresearchgate.net

A more common and potent NTSR mechanism involves altered translocation of glyphosate within the plant. nih.govmdpi.com After absorption, glyphosate is typically moved via the phloem from the treated "source" leaves to the metabolically active "sink" tissues, such as meristems and roots, where EPSPS is located. mdpi.com In many resistant weeds, this systemic movement is significantly restricted, with the majority of the herbicide being retained in the treated leaves. frontiersin.orgmdpi.com

This reduced translocation is often the result of rapid and active sequestration of glyphosate into the cell's vacuole. nih.govtandfonline.com This process is mediated by active transporters, likely ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane). pnas.orgnih.govoup.com Once inside the vacuole, the glyphosate is effectively trapped and compartmentalized, preventing it from reaching the EPSPS enzyme in the chloroplasts. nih.govnih.gov This mechanism has been identified in numerous resistant species, including Conyza canadensis, Lolium species, and Sorghum halepense. pnas.orgnih.gov Studies using 31P-Nuclear Magnetic Resonance (31P-NMR) have visualized this rapid sequestration in real-time, confirming that it is an active, energy-dependent process. nih.govoup.com The efficiency of this vacuolar sequestration has been shown to be temperature-dependent, with resistance being less effective at cooler temperatures. tandfonline.com

| Plant Species | Observation in Resistant (R) vs. Susceptible (S) Biotype | Mechanism | Reference(s) |

| Conyza canadensis | R biotype translocated ~2.8 times less glyphosate to roots than S biotype. | Reduced Translocation | acs.org |

| Bidens pilosa | At 96 hrs, S translocated 24.9% to roots; R translocated only 12.9-15.5%. | Reduced Translocation | frontiersin.org |

| Conyza bonariensis | At 72 hrs, S translocated 36.1% to roots; R translocated 21.6%. | Differential Translocation | scielo.br |

| Aster squamatus | R biotype retained 63% of absorbed glyphosate in the treated leaf. | Impaired Translocation | nih.gov |

| Lolium rigidum | Early studies revealed restricted systemic delivery in R populations. | Reduced Translocation | nih.gov |

| Horseweed (Conyza canadensis) | Rapid pumping of glyphosate into the vacuole, mediated by ABC transporters. | Vacuolar Sequestration | nih.govnih.govoup.com |

While plants generally have a limited capacity to metabolize glyphosate, some resistant weed populations have evolved the ability to detoxify the herbicide into less harmful compounds. oup.comnih.gov This mechanism was long considered rare in weeds but is now recognized as another key NTSR strategy. oup.com The primary metabolic pathway involves the cleavage of glyphosate by an enzyme, such as a glyphosate oxidoreductase (GOX), into aminomethylphosphonic acid (AMPA) and glyoxylate, which are non-phytotoxic. nih.govresearchgate.net

Altered Translocation and Subcellular Sequestration

Evolutionary Dynamics of Glyphosate Resistance in Weed Biotypes

The evolution of glyphosate resistance in weed populations is a classic example of rapid adaptation driven by intense selection pressure. pnas.orgcambridge.org The widespread and repeated use of glyphosate, particularly following the introduction of glyphosate-tolerant crops, has acted as a powerful evolutionary filter. nih.govresearchgate.netnih.gov This continuous application effectively removes susceptible individuals from a weed population, allowing those with pre-existing genetic traits that confer some degree of tolerance to survive and reproduce. nih.gov Over successive generations, the frequency of these resistance-endowing genes increases within the population, leading to a field-level failure of the herbicide.

Several agricultural and ecological factors have accelerated this evolutionary process:

High Selection Pressure: The efficacy and frequent use of glyphosate impose a strong, consistent selection pressure, which is a primary driver for the evolution of resistance. researchgate.netnih.govnih.gov Farms that utilize a greater volume of herbicides tend to have higher instances of resistance. tandfonline.com

Monoculture and Limited Crop Rotation: Growing the same crop, especially glyphosate-tolerant varieties, year after year creates a stable environment that favors the proliferation of weed species adapted to that system and the selection of resistant biotypes. nih.gov

Reduced Tillage Systems: Conservation tillage practices, while beneficial for soil health, often rely more heavily on herbicides like glyphosate for weed control, increasing the selection pressure. nih.govnih.gov

Gene Flow: Resistance can spread across landscapes through the movement of pollen and seeds from resistant plants. nih.govresearchgate.net Wind-dispersed seeds, in particular, can carry resistance genes over long distances, facilitating the rapid expansion of resistant populations. mdpi.com

Fitness of Resistant Biotypes: The evolutionary success of a resistant biotype is also dependent on its "fitness," or its ability to survive and reproduce in the absence of the herbicide. While some resistance mechanisms can impose a fitness cost, leading to reduced growth or competitiveness, this is not always the case. acs.orgcambridge.org For instance, resistance endowed by the amplification of the EPSPS gene in Amaranthus palmeri has been shown to have no significant fitness cost, which contributes to its rapid spread. In other cases, fitness costs are only expressed under specific environmental conditions. acs.org

The development of glyphosate resistance is not a singular event but has occurred independently in numerous weed species across the globe, a phenomenon known as convergent evolution. pnas.org This underscores the robustness of the evolutionary processes that respond to the intense selective force of modern agricultural practices. pnas.orgresearchgate.net

Table 1: Key Factors Influencing the Evolutionary Dynamics of Glyphosate Resistance

| Factor | Description | Impact on Resistance Evolution | Supporting Findings |

| Selection Pressure | The intensity and frequency of glyphosate application. | High and repeated use accelerates the selection of resistant individuals. nih.gov | The evolution of resistance is primarily driven by the intensity of exposure to herbicides. nih.gov |

| Agricultural Practices | Monoculture cropping, use of glyphosate-tolerant crops, and reduced tillage. | These practices increase reliance on glyphosate, thereby intensifying selection pressure. nih.govnih.gov | Glyphosate-tolerant crop systems have dramatically increased glyphosate use and selection pressure. nih.gov |

| Gene Flow | Dispersal of resistance genes via pollen and seeds. | Facilitates the spread of resistance across fields, farms, and regions. nih.govresearchgate.net | Wind-dispersed seeds can transport resistance genes over tens or hundreds of kilometers. mdpi.com |

| Fitness Costs | The potential for reduced survival or reproduction of resistant plants in a herbicide-free environment. | The absence of a significant fitness cost allows resistant populations to persist and spread rapidly. acs.org | Some resistance mechanisms, like EPSPS gene amplification, may not carry a fitness cost. |

Molecular and Genetic Basis of Resistance Inheritance

The inheritance of glyphosate resistance is determined by the specific molecular mechanisms that have evolved within a weed biotype. These mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov The genetic basis dictates how resistance traits are passed to subsequent generations and influences the rate at which resistance spreads within and among populations.

Target-Site Resistance (TSR)

TSR involves modifications to the herbicide's target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), preventing glyphosate from binding effectively. syngenta.cayoutube.com

Point Mutations in the EPSPS Gene: Single nucleotide polymorphisms (SNPs) can lead to an amino acid substitution in the EPSPS enzyme. nih.gov The most common substitution occurs at the proline residue at position 106 (e.g., Pro106Ser, Pro106Thr, or Pro106Leu), which confers a low to moderate level of resistance. mdpi.comacs.orgfrontiersin.org More complex double mutations (e.g., TIPS: T102I + P106S) have been identified and can confer much higher levels of resistance. frontiersin.org Resistance due to target-site mutations is typically inherited as a single, incompletely dominant nuclear gene. cambridge.orgresearchgate.net

EPSPS Gene Amplification: This mechanism involves the plant making multiple copies of the EPSPS gene, leading to the overproduction of the EPSPS enzyme. pnas.orgnih.govsyngenta.ca The sheer quantity of the enzyme overwhelms the herbicide at standard application rates. syngenta.ca Resistant plants can have 5- to over 160-fold more copies of the EPSPS gene than susceptible plants. pnas.orgnih.gov This amplification is heritable and has been shown to be the basis of high-level resistance in species like Amaranthus palmeri. pnas.orgnih.gov Unlike single-point mutations, the inheritance of gene amplification is more complex. Because the duplicated genes can be located on multiple chromosomes, the trait often segregates in a quantitative or polygenic manner, rather than following a simple Mendelian pattern. nih.govoup.comcambridge.org

Non-Target-Site Resistance (NTSR)

NTSR mechanisms prevent a lethal amount of glyphosate from reaching the target EPSPS enzyme. nih.govyoutube.com

Reduced Translocation: This is the most common NTSR mechanism for glyphosate resistance. nih.gov It involves the rapid sequestration of glyphosate into the vacuole of treated cells, preventing its movement to the plant's growing points (meristems). nih.gov This mechanism is also typically controlled by a single nuclear gene, with expression ranging from incompletely dominant to dominant. tandfonline.comresearchgate.nettandfonline.com

Inheritance Patterns

Research across numerous weed species has established that glyphosate resistance traits are encoded by nuclear genes and are transmitted through both pollen and ovules. tandfonline.comscispace.com There is currently no evidence of maternal or cytoplasmic inheritance for glyphosate resistance, which is a pattern seen with resistance to other herbicide classes like triazines. tandfonline.comnih.govtandfonline.com The dominance of resistance alleles varies, but many are inherited as incompletely dominant, meaning heterozygous individuals show an intermediate level of resistance. researchgate.netresearchgate.net The inheritance pattern is a critical factor in the evolutionary dynamics of resistance; dominant or incompletely dominant traits can spread more rapidly in cross-pollinating weed populations compared to recessive traits.

Table 2: Molecular and Genetic Characteristics of Glyphosate Resistance Mechanisms

| Mechanism Category | Specific Mechanism | Genetic Basis | Inheritance Pattern | Key Weed Species Examples |

| Target-Site Resistance (TSR) | Point Mutation in EPSPS Gene (e.g., Pro106Ser) | Alteration of the herbicide's binding site on the EPSPS enzyme. syngenta.canih.gov | Typically a single, nuclear-encoded gene with incomplete dominance. cambridge.org | Eleusine indica (Goosegrass), Lolium spp. (Ryegrass) acs.orgfrontiersin.org |

| Target-Site Resistance (TSR) | EPSPS Gene Amplification | Massive increase in the copy number of the EPSPS gene, leading to enzyme overproduction. pnas.orgnih.gov | Complex, often quantitative or polygenic, due to multiple gene copies on different chromosomes. oup.comcambridge.org | Amaranthus palmeri (Palmer Amaranth), Kochia scoparia cambridge.orgoup.com |

| Non-Target-Site Resistance (NTSR) | Reduced Translocation / Vacuolar Sequestration | Impaired movement of glyphosate to meristematic tissues. nih.govnih.gov | Typically a single, nuclear-encoded gene, often with incomplete dominance. tandfonline.comresearchgate.nettandfonline.com | Conyza canadensis (Horseweed), Lolium rigidum (Rigid Ryegrass) nih.govresearchgate.net |

Advanced Analytical Methodologies for Glyphosate Sodium Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of glyphosate-sodium, providing the necessary separation from complex sample matrices. mdpi.com The choice of chromatographic technique is heavily influenced by the physicochemical properties of glyphosate (B1671968) and the desired sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for glyphosate analysis. nih.gov However, because glyphosate does not possess a native chromophore, direct UV detection is not feasible. mdpi.com Therefore, derivatization is a common strategy to introduce a fluorescent or UV-absorbing tag to the molecule. This process can be performed either before the chromatographic separation (pre-column) or after (post-column).

Pre-column derivatization involves reacting the analyte with a labeling agent prior to injection into the HPLC system. embrapa.brshimadzu.com A frequently used reagent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the secondary amine group of glyphosate to form a highly fluorescent derivative. embrapa.brpublisso.denih.gov This allows for sensitive detection using a fluorescence detector (FLD). embrapa.brpublisso.de The derivatization reaction with FMOC-Cl is typically carried out in an alkaline medium, often using a borate (B1201080) buffer, and the reaction time and temperature are optimized to ensure complete derivatization. embrapa.br Other pre-column derivatization reagents include 1,2-naphthoquinone-4-sulfonate (NQS) expec-tech.com and 2,4-Dinitro-fluorobenzene (DNFB). phenomenex.com The resulting derivatives are then separated, often on a reversed-phase column like a C18. publisso.de

Post-column derivatization occurs after the analyte has been separated on the HPLC column and before it reaches the detector. nih.gov A common post-column method involves the oxidation of glyphosate with calcium hypochlorite (B82951) to form glycine (B1666218). lcms.cz The glycine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound like 2-mercaptoethanol (B42355) to produce a highly fluorescent isoindole derivative, which is then measured by a fluorescence detector. nih.govlcms.cz This approach is outlined in U.S. EPA Method 547 for the analysis of glyphosate in drinking water, which utilizes a cation-exchange column for separation. lcms.cz

Table 1: HPLC Derivatization Methods for Glyphosate Analysis

| Derivatization Type | Reagent | Column Type | Detection | Key Findings & Conditions |

| Pre-column | 9-fluorenylmethylchloroformate (FMOC-Cl) | Reversed-phase C18, Polymeric Amino | Fluorescence (FLD), UV | Reaction typically at alkaline pH (e.g., 9-9.5) with borate buffer. embrapa.br Reaction times can range from 30 minutes to overnight. embrapa.br Achieves low detection limits, for example, 0.16 µg/L in water. pagepressjournals.org |

| Pre-column | 1,2-naphthoquinone-4-sulfonate (NQS) | C18 | UV | Reaction performed at pH 9.4 and 60°C for 5 minutes. expec-tech.com Limits of detection reported at 0.064 mg/kg for glyphosate in soil. expec-tech.com |

| Pre-column | 2,4-Dinitro-fluorobenzene (DNFB) | Not specified | HPLC/UV | Reaction with DNFB forms derivatives of glyphosate. phenomenex.com Method can be used for water samples. phenomenex.com |

| Post-column | Calcium hypochlorite & o-phthalaldehyde (OPA) | Cation-exchange | Fluorescence (FLD) | Glyphosate is oxidized to glycine, which then reacts with OPA. lcms.cz This is the basis for U.S. EPA Method 547. lcms.cz |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography (GC) is another powerful separation technique, but its application to glyphosate analysis is contingent upon derivatization. researchgate.netmdpi.com Glyphosate is a non-volatile, polar compound, making it unsuitable for direct GC analysis. nih.govmdpi.com Derivatization is therefore a mandatory step to convert glyphosate into a more volatile and thermally stable compound that can be vaporized and passed through the GC column. mdpi.comthermofisher.com

Two primary derivatization strategies are employed for GC-MS analysis of glyphosate. The first is acylation combined with esterification. A common approach involves a two-step reaction, but one-step procedures using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and a fluorinated alcohol, such as trifluoroethanol (TFE), are prevalent. thermofisher.comchromatographytoday.comacs.org This reaction converts the polar functional groups (amino, phosphonic acid, and carboxylic acid) into their corresponding trifluoroacetylated and trifluoroethylated derivatives, which are sufficiently volatile for GC analysis. thermofisher.com

The second major strategy is silylation, which replaces active hydrogens in the molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) group. mdpi.comnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.com or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. chromatographytoday.comnih.gov The resulting silylated derivatives are more volatile and can be readily analyzed by GC-MS. mdpi.com Following separation on the GC column, the derivatives are detected by a mass spectrometer, which provides high selectivity and allows for the monitoring of specific fragment ions for quantification and confirmation. chromatographytoday.comnih.gov

Table 2: GC-MS Derivatization Methods for Glyphosate Analysis

| Derivatization Reagent(s) | Derivative Formed | Key Findings & Conditions |

| Trifluoroacetic anhydride (TFAA) and Trifluoroethanol (TFE) | Trifluoroacetylated and esterified derivative | A widely used one-step reaction that makes the analyte volatile for GC analysis. thermofisher.comacs.org Used for determining glyphosate in various matrices, including human serum and urine. chromatographytoday.comacs.org |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Replaces active hydrogens with silyl groups, increasing volatility. mdpi.com The derivatized analyte is then suitable for GC/MS analysis. mdpi.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (tBDMS) derivative | This reagent yields a glyphosate derivative of 511 amu. chromatographytoday.comnih.gov Specific ions, such as m/z 496 and 454, are monitored for quantification in GC-MS analysis. chromatographytoday.comnih.gov |

Ion Chromatography (IC) for Polar Herbicide Analysis

Ion Chromatography (IC) is particularly well-suited for the analysis of ionic compounds like glyphosate. researchgate.netchromatographyonline.com A significant advantage of IC is that it can often be used for the direct analysis of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), without the need for derivatization. sciex.comcolab.ws This simplifies the sample preparation workflow and reduces analysis time. researchgate.net

In IC, separation is achieved based on the ionic interactions between the analyte and the stationary phase of the column. For glyphosate, which is an anion in its deprotonated form, anion-exchange chromatography is typically used. sciex.comnih.gov Columns such as the Dionex IonPac AS19 are commonly employed for this purpose. sciex.comsigmaaldrich.com The mobile phase usually consists of an alkaline solution, such as potassium hydroxide (B78521) (KOH), which is generated electrolytically to ensure high purity and reproducibility. nih.govsigmaaldrich.com

IC is often coupled with suppressed conductivity detection or, for higher sensitivity and selectivity, with mass spectrometry (IC-MS or IC-MS/MS). sciex.comsigmaaldrich.combibliotekanauki.pl This combination allows for the effective separation of glyphosate from other inorganic anions that may be present in the sample matrix, such as chloride and sulfate, and provides sensitive and accurate quantification. sciex.commdpi.com IC-based methods have been successfully applied to the analysis of glyphosate in various matrices, including water and food samples like oat flour. researchgate.netsciex.commdpi.com

Mass Spectrometry-Based Detection Strategies

Mass spectrometry (MS) has become the detection method of choice for glyphosate analysis due to its high sensitivity and selectivity, which are crucial for detecting low residue levels in complex matrices. When coupled with chromatographic separation, MS provides robust and reliable quantification.

High-Resolution Mass Spectrometry (HR-MS) and Quadrupole Time-of-Flight (QTOF)

High-Resolution Mass Spectrometry (HR-MS), particularly when coupled with techniques like Ion Chromatography (IC-HRMS) or Liquid Chromatography (LC-HRMS), offers significant advantages for glyphosate analysis. Instruments like Orbitrap and Quadrupole Time-of-Flight (QTOF) provide high mass accuracy and resolving power, which enhances the certainty of identification and can help to differentiate analytes from matrix interferences. acs.orgnih.gov

IC-HRMS methods, often using an Orbitrap mass analyzer, allow for the simultaneous determination of glyphosate and other highly polar pesticides in a single run without derivatization. mdpi.comnih.govmdpi.commdpi.com The high resolving power is crucial for separating the analyte signal from background noise in complex matrices like food and environmental samples. mdpi.comnih.gov These methods have demonstrated high sensitivity, with limits of quantification (LOQs) in the low ng/g range for food of animal origin. nih.gov

Liquid Chromatography coupled with QTOF-MS is another powerful tool, particularly for screening, confirmation, and the elucidation of unknown compounds, such as glyphosate's transformation products. nih.govresearchgate.netnih.gov QTOF instruments provide accurate mass measurements for both precursor and product ions, which facilitates the generation of an empirical formula for an unknown compound. nih.gov While historically used more for qualitative purposes, advances in QTOF technology have improved its quantitative capabilities. researchgate.net The high sensitivity of full-scan acquisition makes LC-QTOF-MS well-suited for non-targeted analysis and identifying compounds in samples where the presence of specific analytes is unknown. researchgate.netnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Phosphorus Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be utilized for the indirect detection of glyphosate by quantifying its phosphorus content. mdpi.com This method offers high precision and low detection limits, making it suitable for trace analysis in complex environmental samples. mdpi.com

The principle of ICP-MS involves introducing a sample into a high-temperature argon plasma, which ionizes the atoms of the elements present. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. For glyphosate analysis, the instrument is tuned to detect the mass of phosphorus (m/z = 31). nih.govspeciation.net

To enhance selectivity and overcome potential spectral interferences from polyatomic ions (e.g., ¹⁴N¹H¹⁶O⁺, ¹⁵N¹⁶O⁺) that can also have a mass-to-charge ratio of 31, a collision/reaction cell or tandem mass spectrometry (ICP-MS/MS) can be employed. speciation.netscielo.br In ICP-MS/MS, a reaction gas like oxygen is introduced into the cell, which reacts with the phosphorus ion to create a new ion with a different mass (e.g., ³¹P¹⁶O⁺ at m/z = 47), effectively shifting it away from the original interference. speciation.netscielo.br

Ion chromatography (IC) is often coupled with ICP-MS (IC-ICP-MS) to separate glyphosate from other phosphorus-containing compounds, such as its main metabolite aminomethylphosphonic acid (AMPA) and inorganic phosphate (B84403), before detection. nih.govnih.gov This hyphenated technique provides a robust and sensitive method for the quantitative determination of glyphosate in various matrices without the need for chemical derivatization. nih.gov

Research Findings:

A study coupling ion chromatography with ICP-MS achieved detection limits of 0.7 µg/L for both glyphosate and phosphate in water samples. nih.gov

The use of ICP-MS/MS in conjunction with HPLC has demonstrated significantly lower detection limits for glyphosate (8.2 µg/L) compared to conventional HPLC with diode-array detection (300 µg/L). speciation.netscielo.br

Researchers have successfully used ICP-MS to detect phosphorus in environmental samples with a high linear range, demonstrating its advantage over traditional photometric methods. mdpi.com

Table 1: Performance of ICP-MS Based Methods for Glyphosate Detection